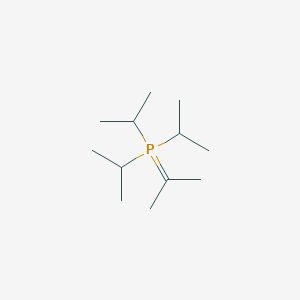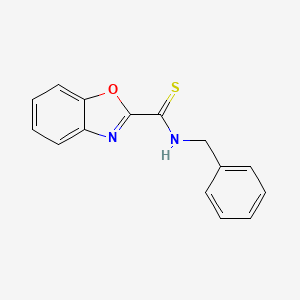![molecular formula C14H10N4O2 B14349669 Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate CAS No. 92061-12-6](/img/structure/B14349669.png)
Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of multiple cyano groups and a carboxylate ester, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate typically involves the reaction of a suitable bicyclic precursor with cyanogen bromide in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano groups to amines.
Substitution: This reaction can replace one or more cyano groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate involves its interaction with specific molecular targets. The cyano groups can form strong interactions with metal ions, while the carboxylate ester can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate
- Bicyclo[2.2.2]oct-2-ene
- 2-Methyl-bicyclo[2.2.2]-oct-2-ene
Uniqueness
Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate is unique due to its multiple cyano groups and carboxylate ester, which provide distinct chemical properties and reactivity compared to other similar compounds. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
92061-12-6 |
|---|---|
Molecular Formula |
C14H10N4O2 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate |
InChI |
InChI=1S/C14H10N4O2/c1-20-11(19)12-4-2-10(3-5-12)13(6-15,7-16)14(12,8-17)9-18/h2,4,10H,3,5H2,1H3 |
InChI Key |
GBMTXUMSYNARHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C=C1)C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


mercury](/img/structure/B14349590.png)

acetic acid](/img/structure/B14349602.png)





![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)





